4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid
Overview
Description
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid is a complex organic compound featuring a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . The reaction conditions often require refluxing in toluene and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. Techniques such as solution or slurry crystallization and milling may be employed to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like phenylboronic acid.
Common Reagents and Conditions
Common reagents used in these reactions include phenylboronic acid, triphenylphosphine, and palladium acetate. Reaction conditions often involve refluxing in solvents like toluene and using bases such as sodium bicarbonate .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with phenylboronic acid can yield various phenyl-substituted pyrimidine derivatives .
Scientific Research Applications
4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including antifungal and antitubercular activities
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-YL]-sulfonyl}butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylthiopyrimidine: Used as a starting material in the synthesis of various pyrimidine derivatives.
Phenylboronic Acid: Commonly used in substitution reactions to introduce phenyl groups.
Trifluoromethylphenyl Derivatives: These compounds share the trifluoromethyl group, which imparts unique chemical properties.
Uniqueness
Its trifluoromethyl group, in particular, contributes to its distinct chemical behavior and biological activity .
Properties
IUPAC Name |
4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c16-15(17,18)12-9-11(10-5-2-1-3-6-10)19-14(20-12)25(23,24)8-4-7-13(21)22/h1-3,5-6,9H,4,7-8H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLRUDJEJGFGLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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